Diethyl [2-(carbamoyloxy)ethyl]phosphonate
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Overview
Description
Diethyl [2-(carbamoyloxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C7H16NO5P. This compound is characterized by the presence of a phosphonate group, which is bonded to a carbamoyloxyethyl moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(carbamoyloxy)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate carbamoyloxyethyl halide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(carbamoyloxy)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the carbamoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [2-(carbamoyloxy)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl [2-(carbamoyloxy)ethyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: An organophosphorus compound with similar reactivity but different applications.
Dimethyl methylphosphonate: Another phosphonate compound with distinct properties and uses.
Phosphonic acid derivatives: A broad class of compounds with varying biological and chemical activities
Uniqueness
Diethyl [2-(carbamoyloxy)ethyl]phosphonate is unique due to its specific structure, which combines a phosphonate group with a carbamoyloxyethyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
51165-57-2 |
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Molecular Formula |
C7H16NO5P |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
2-diethoxyphosphorylethyl carbamate |
InChI |
InChI=1S/C7H16NO5P/c1-3-12-14(10,13-4-2)6-5-11-7(8)9/h3-6H2,1-2H3,(H2,8,9) |
InChI Key |
JMGCFWAHHJJDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCOC(=O)N)OCC |
Origin of Product |
United States |
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